2-Bromo-3,5-difluorobenzonitrile
Description
Overview of Halogenated Benzonitriles as Pivotal Chemical Scaffolds
Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-CN) group. bldpharm.com The presence of halogens—fluorine, chlorine, bromine, or iodine—imparts distinct electrochemical properties to the aromatic ring, influencing its reactivity in subsequent chemical transformations. mt.comstudymind.co.uk These compounds serve as versatile building blocks in the synthesis of a wide array of more complex molecules.
The nitrile group itself is a valuable functional group, capable of being converted into amines, carboxylic acids, and other functionalities through well-established chemical reactions. jeeadv.ac.in The combination of a reactive nitrile group and the modulating effect of halogen substituents makes halogenated benzonitriles highly sought-after intermediates in medicinal chemistry, agrochemical development, and the creation of specialty chemicals. lookchem.com For instance, the introduction of fluorine atoms can enhance a molecule's metabolic stability and binding affinity to biological targets.
Academic Significance of 2-Bromo-3,5-difluorobenzonitrile in Advanced Organic Synthesis and Materials Science
This compound, with its specific arrangement of a bromine atom and two fluorine atoms on the benzonitrile (B105546) core, presents a unique set of reactive sites. This trifunctionalized scaffold allows for a high degree of control in synthetic strategies. The bromine atom is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions, a cornerstone of modern organic synthesis. The fluorine atoms, in addition to their potential biological benefits, can influence the regioselectivity of these reactions.
In the realm of materials science, the electronic properties conferred by the halogen atoms and the nitrile group make this compound an attractive component for the design of novel organic materials. fluorochem.co.uk These can include liquid crystals, polymers with specialized thermal or optical properties, and organic semiconductors. The rigid, planar structure of the benzonitrile core, combined with the potential for intermolecular interactions involving the halogens and the nitrile group, can facilitate the formation of ordered structures in the solid state. acs.org
The synthesis of this compound itself typically involves the selective bromination of 3,5-difluorobenzonitrile (B1349092). Researchers have explored various brominating agents and reaction conditions to optimize the yield and purity of the desired product. The precise control over the introduction of the bromine atom at the 2-position is crucial for its subsequent utility in targeted synthetic pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 425379-37-9 |
| Molecular Formula | C₇H₂BrF₂N |
| Molecular Weight | 218.001 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥97% |
| LogP | 2.883 |
Data sourced from multiple chemical suppliers and databases. lookchem.comfluorochem.co.uk
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
|---|---|
| ¹⁹F NMR | Confirms the positions of the fluorine atoms. |
| ¹H NMR | Identifies the aromatic protons and their coupling constants. |
| ¹³C NMR | Verifies the presence of nitrile and aromatic carbons. |
| IR Spectroscopy | Shows a characteristic nitrile stretch around 2230 cm⁻¹. |
| Mass Spectrometry | Provides validation of the molecular ion. |
This table summarizes typical analytical data used for the characterization of the compound.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,5-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDKQAPQOJGHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 3,5 Difluorobenzonitrile
Established Synthetic Pathways and Their Mechanistic Underpinnings
Traditional synthesis of 2-Bromo-3,5-difluorobenzonitrile often relies on well-established, sequential reactions that build the molecule's functionality step-by-step. These methods, while robust, typically involve multiple stages, including bromination, diazotization, and Sandmeyer reactions.
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting aryl amines into aryl halides or nitriles via a diazonium salt intermediate. nih.govwikipedia.orgnih.gov This sequence is a versatile and widely applied method for introducing a nitrile or bromide group onto an aromatic ring. nih.govwikipedia.org
A plausible and established pathway to this compound begins with 3,5-difluoroaniline (B1215098). The synthesis proceeds through two main variations of the Sandmeyer sequence:
Route A: Bromination followed by Cyanation. In this approach, 3,5-difluoroaniline is first brominated. The directing effects of the two meta-positioned fluorine atoms and the amino group guide the electrophilic substitution of bromine to the C2 position, yielding 2-bromo-4,6-difluoroaniline. This intermediate is then subjected to a Sandmeyer cyanation. The amino group is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. The subsequent reaction with a copper(I) cyanide (CuCN) catalyst displaces the diazonium group with a nitrile group to form the final product.
Route B: Cyanation followed by Bromination. Alternatively, the amino group of 3,5-difluoroaniline can first be converted to a nitrile group via a Sandmeyer reaction to produce 3,5-difluorobenzonitrile (B1349092). Subsequent regioselective bromination at the C2 position, which is activated by the ortho-para directing fluorine atoms and deactivated by the meta-directing nitrile group, yields this compound.
The mechanism of the Sandmeyer reaction involves the formation of an aryl radical through a single-electron transfer from the copper(I) catalyst to the diazonium salt, with the concomitant loss of nitrogen gas. The aryl radical then reacts with the copper(II) species to yield the final aryl halide or nitrile and regenerate the copper(I) catalyst. wikipedia.org
Optimizing laboratory-scale synthesis is crucial for maximizing yield and purity while ensuring process safety. For Sandmeyer reactions, several parameters can be fine-tuned. The choice of copper catalyst is significant; while CuBr is standard for bromination, using a mixture of Cu(I) and Cu(II) salts, along with ligands like 1,10-phenanthroline, has been shown to improve yields. nih.govwikipedia.org
Reaction conditions such as temperature and solvent also play a critical role. Diazotization is typically performed at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt. The subsequent Sandmeyer reaction may be carried out at slightly elevated temperatures to ensure complete reaction. Acetonitrile is a common solvent for these transformations. nih.gov One-pot procedures, where diazotization and the subsequent substitution are performed in the same reaction vessel, can streamline the process and are often more efficient. nih.gov
| Parameter | Condition | Rationale |
| Starting Material | 3,5-Difluoroaniline | Readily available precursor. |
| Diazotization Reagent | Sodium Nitrite (NaNO₂) in acid (e.g., HBr) | Standard for forming aryl diazonium salts. |
| Temperature | 0–5 °C | Maintains stability of the diazonium salt. |
| Sandmeyer Reagent | CuBr or CuCN | Catalyzes the conversion to aryl bromide or nitrile. |
| Solvent | Acetonitrile, Water | Common solvents providing good solubility and reactivity. |
| Additives/Ligands | 1,10-phenanthroline, dibenzo-18-crown-6 | Can enhance catalyst activity and improve yield. nih.govwikipedia.org |
Advanced Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods. For the synthesis of complex molecules like this compound, palladium-catalyzed cross-coupling reactions and advanced bromination techniques offer significant advantages over traditional methods.
Palladium-catalyzed cyanation represents a powerful and milder alternative to the Sandmeyer and Rosenmund-von Braun reactions for synthesizing aryl nitriles. researchgate.netsci-hub.sersc.org This method involves the cross-coupling of an aryl halide with a cyanide source, catalyzed by a palladium complex.
A potential route to this compound using this strategy could start from 1,2-dibromo-3,5-difluorobenzene. A selective mono-cyanation reaction, targeting one of the bromine atoms, would yield the desired product. The success of this approach hinges on the differential reactivity of the two bromine atoms or careful control of reaction stoichiometry. Various cyanide sources can be employed, including potassium ferrocyanide (K₄[Fe(CN)₆]), which is a less toxic alternative to simple metal cyanides like KCN or Zn(CN)₂. nih.govresearchgate.net The catalyst system typically consists of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a phosphine ligand like dppf.
| Component | Example | Role |
| Substrate | 1,2-Dibromo-3,5-difluorobenzene | Aryl halide precursor. |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O, Zn(CN)₂ | Provides the nitrile group. nih.govresearchgate.net |
| Palladium Catalyst | Pd₂(dba)₃, Palladacycles | Facilitates the cross-coupling reaction. researchgate.net |
| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Stabilizes the palladium catalyst and promotes reactivity. |
| Base | Sodium Carbonate, TMEDA | Activates the catalyst and neutralizes acid byproducts. |
| Solvent | Mesitylene, DMF | High-boiling aprotic solvents are often used. |
The introduction of a bromine atom at a specific position on a fluorinated aromatic ring is a synthetic challenge that requires precise control of regioselectivity. nih.gov For the synthesis of this compound from a 3,5-difluorobenzonitrile precursor, the bromine must be directed to the C2 position. The two fluorine atoms at positions 3 and 5 are ortho-, para-directing, while the nitrile group at position 1 is a meta-directing deactivator. This electronic landscape favors electrophilic substitution at the C2, C4, and C6 positions.
To achieve high regioselectivity for the desired C2 isomer, specialized brominating agents and conditions are employed. N-Bromosuccinimide (NBS) is a common reagent for regioselective brominations. nih.govorganic-chemistry.org The reaction can be influenced by the choice of solvent and the presence of catalysts. For example, using specific solvents or catalytic systems like zeolites can enhance the selectivity for a particular isomer by controlling the steric and electronic environment of the reaction. nih.gov Reagents like N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) have also been developed for mild and highly regioselective bromination of aromatic compounds. organic-chemistry.org
Emerging Synthetic Protocols and Process Intensification
The drive for safer, more sustainable, and efficient chemical manufacturing has led to the development of emerging synthetic protocols and the adoption of process intensification technologies. cetjournal.it These innovations are applicable to the synthesis of specialty chemicals like this compound.
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. cetjournal.it A key technology in this area is the use of continuous flow reactors, particularly microreactors. bme.hubme.hu Performing reactions in a continuous flow system offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or hazardous reactions like diazotizations. cetjournal.it The small reactor volume significantly enhances safety by minimizing the amount of hazardous intermediates present at any given time.
Furthermore, emerging cyanide-free methods for nitrile synthesis are gaining traction due to the high toxicity of traditional cyanide reagents. One such method is the van Leusen reaction, which uses p-tosylmethyl isocyanide (TosMIC) to convert ketones into nitriles. While this is not a direct route for aryl nitriles from aryl halides, it represents a trend towards safer synthetic alternatives that could be adapted in multi-step syntheses. The implementation of such reactions in continuous flow setups further enhances their safety and efficiency. rsc.org Electrochemical strategies for Sandmeyer-type reactions are also emerging, offering a way to drive the reaction with electricity, potentially reducing the need for chemical reagents. researchgate.net
| Technology/Protocol | Advantage | Application to Synthesis |
| Continuous Flow Microreactors | Enhanced safety, precise temperature control, improved mixing, scalability. bme.hubme.hu | Ideal for managing exothermic diazotization and hazardous Sandmeyer reactions. |
| Electrochemical Synthesis | Reduced chemical waste, mild conditions, driven by electricity. researchgate.net | Can be applied to Sandmeyer-type halogenation steps. |
| Cyanide-Free Nitrile Synthesis | Avoids highly toxic cyanide reagents. rsc.org | Increases the overall safety profile of the synthetic route. |
Microreactor-Based Synthesis for Enhanced Reaction Control and Yield
Microreactors, also known as micro-structured or microchannel reactors, represent a paradigm shift in the synthesis of fine chemicals. glasslinedtank.com These devices facilitate chemical reactions within a confinement featuring lateral dimensions typically below 1 mm, most commonly in the form of microchannels. glasslinedtank.com While specific research detailing the synthesis of this compound in a microreactor is not extensively published, the well-established advantages of this technology for analogous chemical transformations suggest its high potential for this application. soci.orgwikipedia.org
The core benefits of microreactor technology stem from the high surface-area-to-volume ratio and the small diffusion distances within the microchannels. mdpi.comuni-mainz.de These characteristics lead to significantly improved heat and mass transfer compared to conventional batch reactors. mdpi.commdpi.com For the synthesis of a halogenated aromatic nitrile, this translates into several key advantages:
Enhanced Temperature Control: The superior heat exchange properties of microreactors allow for precise control over the reaction temperature, mitigating the formation of local hotspots that can lead to side reactions and reduced product quality. glasslinedtank.comsoci.org This is particularly crucial for exothermic reactions often involved in the synthesis of halogenated compounds.
Improved Reaction Yield and Selectivity: By maintaining optimal temperature and concentration profiles throughout the reaction, microreactors can significantly enhance the yield and selectivity of the desired product. glasslinedtank.com The rapid and efficient mixing achievable in microchannels ensures that reactants are combined uniformly, minimizing the formation of by-products. mdpi.com
Increased Safety: The small internal volume of microreactors means that only a minimal amount of hazardous material is reacting at any given time. soci.org This inherent safety feature is especially beneficial when working with potentially reactive intermediates or under high-pressure and high-temperature conditions. glasslinedtank.com
Facilitated Scalability: Scaling up production in a microreactor system is often a matter of continuous operation over a longer period or by numbering-up (running multiple microreactors in parallel), rather than redesigning a larger batch reactor. soci.org This allows for a more seamless transition from laboratory-scale synthesis to industrial production. mdpi.com
The table below illustrates a comparative overview of typical parameters for a fine chemical synthesis process in a conventional batch reactor versus a microreactor, highlighting the advantages of the latter.
| Parameter | Conventional Batch Reactor | Microreactor | Advantage of Microreactor |
| Heat Transfer | Limited by surface area, prone to hotspots | Excellent, due to high surface-area-to-volume ratio | Enhanced safety and selectivity. mdpi.com |
| Mass Transfer | Dependent on stirring efficiency, can be slow | Rapid, due to short diffusion distances | Faster reaction rates and higher yields. mdpi.com |
| Reaction Time | Can be several hours | Typically seconds to minutes | Increased throughput and process efficiency. krishisanskriti.org |
| Scalability | Requires significant redesign and re-optimization | Achieved by continuous operation or numbering-up | Faster and more cost-effective scale-up. soci.org |
| Safety | Larger volumes of hazardous materials | Small hold-up volume | Inherently safer process. glasslinedtank.com |
Given these advantages, a microreactor-based synthesis of this compound would likely offer superior control over the reaction conditions, leading to a higher yield and purity of the final product compared to traditional batch methods.
Green Chemistry Principles and Sustainable Synthetic Routes for Halogenated Aromatics
The synthesis of halogenated aromatic compounds, including this compound, has traditionally involved processes that may not align with modern standards of environmental sustainability. Green chemistry offers a framework of twelve principles aimed at reducing the environmental impact of chemical processes. chemijournal.com The application of these principles is crucial for developing sustainable synthetic routes for halogenated aromatics.
Key green chemistry principles applicable to the synthesis of these compounds include:
Prevention of Waste: This foundational principle emphasizes designing syntheses to minimize waste generation rather than treating it after the fact. wjpmr.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. imist.ma This involves choosing reactions that are highly efficient in terms of atom utilization.
Use of Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methodologies should be designed to use and generate substances that possess little or no toxicity to human health and the environment. imist.ma This includes the careful selection of reagents and solvents. For instance, greener approaches to the synthesis of aromatic nitriles aim to avoid the use of highly toxic cyanide reagents. organic-chemistry.org
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary wherever possible and, when used, should be innocuous. imist.ma Research into solvent-free reactions or the use of greener solvents like water or supercritical CO2 is a key area of green chemistry. researchgate.net
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused, thus minimizing waste. imist.ma The use of catalysts can also lead to more selective reactions, reducing the formation of by-products.
The table below outlines how these green chemistry principles can be applied to the synthesis of halogenated aromatics, leading to more sustainable processes.
| Green Chemistry Principle | Application in Halogenated Aromatic Synthesis |
| Prevention of Waste | Designing one-pot syntheses or multi-component reactions to reduce the number of steps and purification stages. chemijournal.com |
| Atom Economy | Utilizing addition reactions over substitution or elimination reactions where possible to maximize the incorporation of reactant atoms into the product. |
| Less Hazardous Chemicals | Replacing hazardous halogenating agents with safer alternatives and exploring enzymatic or biocatalytic methods. |
| Safer Solvents | Employing water-based reaction media, ionic liquids, or solvent-free conditions to eliminate the use of volatile organic compounds (VOCs). researchgate.net |
| Catalysis | Using transition metal catalysts or biocatalysts to enable reactions under milder conditions and with higher selectivity, reducing energy consumption and waste. imist.ma |
By integrating these green chemistry principles into the design of synthetic routes for compounds like this compound, the chemical industry can move towards more environmentally benign and economically viable manufacturing processes. wjpmr.com
Reaction Mechanisms and Reactivity Profile of 2 Bromo 3,5 Difluorobenzonitrile
Nucleophilic Aromatic Substitution Reactions of Halogen Substituents
Nucleophilic aromatic substitution (SNAr) is a key reaction class for haloaromatic compounds. In 2-Bromo-3,5-difluorobenzonitrile, the presence of multiple halogen substituents raises questions of regioselectivity, with the outcome dependent on reaction conditions and the nature of the nucleophile.
Preferential Displacement of Bromine and Fluorine Atoms under Specific Conditions
The reactivity of halogens in nucleophilic aromatic substitution reactions is influenced by their electronegativity and their ability to stabilize the intermediate Meisenheimer complex. stackexchange.com Fluorine, being the most electronegative element, has a strong inductive electron-withdrawing effect that stabilizes the negative charge in the intermediate, thereby increasing the reaction rate. stackexchange.com This often makes fluorine more susceptible to displacement than bromine in SNAr reactions, despite bromine being a better leaving group in other substitution reactions like SN2. stackexchange.com
In the context of this compound, the bromine atom can be selectively displaced by certain nucleophiles under specific conditions. For example, the bromine atom is susceptible to substitution by nucleophiles like amines or thiols. The relative reactivity of the bromine versus the fluorine atoms is a nuanced aspect of its chemistry, with the specific reaction conditions playing a decisive role in which halogen is displaced.
Table 1: Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Conditions | Major Product |
|---|---|---|
| Amines | Varies | Substitution of Bromine |
Functional Group Interconversions Involving the Nitrile Moiety
The nitrile group of this compound is a versatile functional handle that can be transformed into other valuable moieties. A common transformation is the reduction of the nitrile to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This conversion opens up pathways to a variety of derivatives. Additionally, the nitrile group can undergo hydrolysis to form a carboxylic acid.
Transition-Metal Catalyzed Coupling Chemistry
Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. fiveable.melumenlearning.com The presence of the bromine atom provides a reactive handle for various palladium- and nickel-catalyzed processes.
Suzuki-Miyaura Coupling Reactions for Biaryl Compound Formation
The Suzuki-Miyaura coupling reaction is a widely used method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science. nih.govlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. nih.govlibretexts.org In the case of this compound, the bromine atom serves as the electrophilic partner, reacting with various arylboronic acids or their esters to yield substituted biaryl compounds. The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the biaryl product and regenerate the catalyst. lumenlearning.comlibretexts.org
Table 2: Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 2-Phenyl-3,5-difluorobenzonitrile |
Sonogashira Cross-Coupling for Alkyne Functionalization
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, and it is a key method for constructing carbon-carbon triple bonds. libretexts.orgnih.gov This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. libretexts.orgresearchgate.net this compound can be effectively coupled with a variety of terminal alkynes under Sonogashira conditions to produce alkynyl-substituted benzonitriles. These products can serve as intermediates for more complex molecules. soton.ac.uk
Table 3: Sonogashira Coupling of this compound
| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 2-(Phenylethynyl)-3,5-difluorobenzonitrile |
Other Palladium- and Nickel-Mediated Cross-Coupling Reactions
Beyond Suzuki-Miyaura and Sonogashira reactions, the bromine atom in this compound can participate in a range of other palladium- and nickel-mediated cross-coupling reactions. Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, often enabling transformations that are challenging with palladium catalysts. nyu.eduwisc.edu These can include couplings with organozinc reagents (Negishi coupling) and organotin reagents (Stille coupling), further expanding the synthetic utility of this versatile building block. fiveable.me
Electrophilic Aromatic Substitution Reactions and Their Regioselectivity
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined electronic and steric effects of the three substituents: a bromo group, two fluoro groups, and a cyano group. The benzene (B151609) ring has two unsubstituted positions available for substitution: C4 and C6.
The directing effects of the individual substituents can be summarized as follows:
| Substituent | Position on Ring | Type | Inductive Effect | Resonance Effect | Directing Preference |
| -CN | C1 | Deactivating | -I (Strongly electron-withdrawing) | -R (Strongly electron-withdrawing) | meta |
| -Br | C2 | Deactivating | -I (Electron-withdrawing) | +R (Weakly electron-donating) | ortho, para |
| -F | C3 | Deactivating | -I (Strongly electron-withdrawing) | +R (Weakly electron-donating) | ortho, para |
| -F | C5 | Deactivating | -I (Strongly electron-withdrawing) | +R (Weakly electron-donating) | ortho, para |
All substituents on this compound are deactivating, meaning the ring is significantly less reactive towards electrophiles than benzene itself. organicchemistrytutor.comlibretexts.org The inductive effects (-I) of the halogens and the cyano group withdraw electron density from the ring through the sigma bond network. libretexts.orgquizlet.com Conversely, the halogens can donate electron density back to the ring via a resonance effect (+R) involving their lone pairs. quizlet.com Despite this resonance donation, the strong inductive withdrawal of halogens makes them net deactivators, though they still direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org The cyano group is a strong deactivator through both inductive and resonance effects, directing incoming groups to the meta position. quizlet.comlibretexts.org
Predicting the outcome of an electrophilic substitution requires analyzing the directing effects relative to the two possible sites of reaction, C4 and C6:
Attack at C4: This position is ortho to the fluorine at C3, para to the fluorine at C5, and meta to the bromine at C2 and the cyano group at C1. The two fluorine atoms and the bromine atom direct substitution to this position (ortho/para directing), and the cyano group also directs to this position (meta directing).
Attack at C6: This position is ortho to the fluorine at C5 and the cyano group at C1, and para to the bromine at C2. The fluorine and bromine atoms direct substitution here (ortho/para directing). However, the cyano group strongly deactivates the adjacent ortho position.
Considering these factors, electrophilic attack is most likely to occur at the C4 position . This site benefits from the cumulative ortho and para directing influence of the two fluorine atoms and the para directing influence of the bromine atom. Crucially, it is also the meta position relative to the strongly deactivating cyano group, which makes it the least deactivated of the available positions by the nitrile. The C6 position, being ortho to the powerful electron-withdrawing cyano group, is expected to be significantly more deactivated.
In-depth Mechanistic Studies of this compound Reactions
While specific mechanistic studies for this compound are not extensively documented, its reactivity can be inferred from related compounds, suggesting the involvement of several key intermediates.
Aryl Diazonium Salts: Aromatic amines are common precursors to a wide variety of substituted aromatic compounds through the formation of aryl diazonium salts. researchgate.net For instance, 1-bromo-3,5-difluorobenzene (B42898) can be synthesized from 3,5-difluoroaniline (B1215098) via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate. google.com This process involves the diazotization of the aniline (B41778) with sodium nitrite (B80452) in the presence of an acid like HBr. google.com By analogy, if 2-bromo-3,5-difluoroaniline (B1266989) were used as a starting material, it would be expected to form the corresponding 2-bromo-3,5-difluorobenzenediazonium salt. These diazonium salts are versatile intermediates, as the diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide range of nucleophiles. researchgate.net
Carbanions (Organometallic Intermediates): Halogenated aromatic compounds are frequently used to generate carbanionic intermediates, typically in the form of organolithium or Grignard reagents. These reactions usually proceed via metal-halogen exchange. For example, 1-bromo-2,4-difluorobenzene (B57218) undergoes lithiation at the carbon bearing the bromine atom. sigmaaldrich.com It is plausible that this compound could similarly form a carbanionic intermediate. Due to the greater lability of the C-Br bond compared to the C-F bond, metal-halogen exchange would be expected to occur at the C2 position, yielding a 2-lithio-3,5-difluorobenzonitrile species. Such intermediates are powerful nucleophiles, useful for forming new carbon-carbon bonds.
The activation and cleavage of the C–CN bond in benzonitriles is a significant area of research, particularly using transition metal complexes. Studies on fluorinated benzonitriles, such as the closely related 3,5-difluorobenzonitrile (B1349092), using nickel(0) complexes provide insight into this reaction mechanism.
The reaction is understood to proceed through the following key steps:
Initial Coordination: The reaction begins with the formation of an η²-nitrile complex, where the nickel metal center coordinates to the π-system of the cyano group.
Oxidative Addition: This initial complex can then undergo an intramolecular oxidative addition, leading to the cleavage of the C–CN bond. This step forms a new complex where the aryl group and the cyanide are separately bonded to the nickel center.
Intermediate and Transition States: Detailed computational studies on the reaction of 3,5-difluorobenzonitrile with a [Ni(dmpe)] fragment (where dmpe is 1,2-bis(dimethylphosphino)ethane) have been used to map the potential energy surface. These studies located the η²-nitrile complex and the final C–CN bond activation product as stable intermediates. Transition states connecting these intermediates have also been analyzed. It has been shown that the stability of the final C–CN bond activation products is significantly influenced by the presence of ortho-fluoro substituents.
While this compound itself has not been the specific subject of these published studies, the findings for other fluorinated benzonitriles strongly suggest it would follow a similar mechanistic pathway. The presence of the bromo group at the C2 position would likely introduce additional steric hindrance and electronic effects that could influence the rate and equilibrium of the C-CN activation process.
Fluorine atom migration in aromatic systems is not a common reaction but can occur under specific conditions, often involving high temperatures or highly reactive intermediates. Thermal rearrangements of aromatic hydrocarbons, for instance, can lead to complete skeletal reorganization. wikipedia.org
In the context of fluorinated compounds, rearrangement reactions have been observed. One study detailed a novel rearrangement of N-fluoro-N-alkyl benzenesulfonamides, which is thought to proceed via a concerted mechanism involving a 1,2-aryl migration and the loss of a fluoride (B91410) anion. nih.gov While this reaction is not a direct migration of a fluorine atom on a stable aromatic ring, it demonstrates the potential for fluorine to participate in rearrangement processes under suitable conditions.
For this compound, a direct intramolecular migration of a fluorine atom from one position on the benzene ring to another is considered unlikely under standard synthetic conditions due to the high strength of the C-F bond. Such a process would likely require significant energy input, such as through flash vacuum pyrolysis, or the generation of a highly unstable intermediate like a benzyne, where the positions of the substituents could become scrambled upon trapping. There is currently no specific evidence in the literature to suggest that this compound readily undergoes fluorine atom migration or rearrangement.
Advanced Spectroscopic Characterization of 2 Bromo 3,5 Difluorobenzonitrile
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing both FTIR and FT-Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. For a molecule like 2-Bromo-3,5-difluorobenzonitrile, these techniques would provide a characteristic fingerprint based on its 33 normal modes of vibration.
An FTIR spectrum of this compound would be recorded, typically in the 4000–400 cm⁻¹ range. The resulting spectrum would display absorption bands corresponding to the vibrational modes of its constituent functional groups. Key expected vibrations would include the C≡N stretching of the nitrile group, C-H stretching of the aromatic ring, C-F stretching, C-Br stretching, and various bending and deformation modes of the benzene (B151609) ring. For instance, the C≡N stretching vibration in aromatic nitriles typically appears as a strong, sharp band in the 2240–2220 cm⁻¹ region. The presence of electron-withdrawing fluorine and bromine atoms would be expected to influence the position and intensity of this and other characteristic bands.
Complementing the FTIR data, an FT-Raman spectrum, usually recorded over a similar range (e.g., 3500–50 cm⁻¹), would provide information on the non-polar bonds and symmetric vibrations within the molecule. The C≡N stretching vibration is also typically strong in the Raman spectrum. Vibrations of the benzene ring, particularly the ring breathing modes, are often prominent in Raman spectra and are sensitive to the substitution pattern. The combination of both FTIR and FT-Raman data is essential for a comprehensive vibrational analysis, as some modes may be strong in one technique and weak or absent in the other due to selection rules.
To definitively assign the observed vibrational bands to specific molecular motions, a Normal Coordinate Analysis (NCA) would be performed. This computational analysis is a standard approach in modern vibrational spectroscopy studies of complex molecules. nih.gov
The process involves:
Quantum Chemical Calculations: The molecular geometry of this compound would be optimized, and its harmonic vibrational frequencies calculated using computational methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.netnih.gov
Force Field Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, the calculated force field is scaled using specific scale factors to achieve better agreement with the experimental FTIR and FT-Raman data. nih.gov
Potential Energy Distribution (PED): The NCA, often using software like VEDA, would calculate the Potential Energy Distribution (PED) for each normal mode. The PED provides a quantitative measure of the contribution of each internal coordinate (like bond stretching or angle bending) to a given vibrational mode, allowing for an unambiguous assignment of the observed spectral bands. ias.ac.in
Without experimental spectra and a corresponding computational analysis for this compound, a data table of vibrational assignments cannot be provided. Studies on related molecules like 2-bromo-5-fluorobenzaldehyde (B45324) and various difluorobenzonitriles demonstrate the effectiveness of this combined experimental and theoretical approach for detailed structural elucidation. nih.govnih.govasianjournalofphysics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for confirming the carbon skeleton and the specific arrangement of protons and other NMR-active nuclei in a molecule. For this compound, ¹H and ¹³C NMR would provide definitive structural confirmation.
The ¹H NMR spectrum of this compound would be expected to show signals for the two aromatic protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine, fluorine, and nitrile substituents. The signals would likely appear in the downfield region of the spectrum, typical for aromatic protons. Furthermore, the coupling between the protons and with the fluorine atoms (¹H-¹⁹F coupling) would result in a complex splitting pattern (e.g., doublets of doublets or more complex multiplets), which would be key to assigning the signals to their specific positions on the benzene ring. A detailed analysis of these coupling constants (J-values) would confirm the substitution pattern.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals would be expected in the broadband-decoupled spectrum, corresponding to the six carbons of the benzene ring and the one carbon of the nitrile group.
Nitrile Carbon: The C≡N carbon typically appears in the range of δ 110-125 ppm.
Aromatic Carbons: The six aromatic carbons would resonate in the approximate range of δ 110-165 ppm. The carbons directly bonded to the electronegative fluorine atoms (C-F) would exhibit large one-bond ¹³C-¹⁹F coupling constants and would be shifted significantly downfield. The carbon attached to the bromine (C-Br) would also have a characteristic chemical shift.
A definitive assignment of each carbon signal would require two-dimensional NMR experiments (like HMQC and HMBC) and comparison with data from related structures. Without access to published experimental data for this compound, a specific data table of chemical shifts cannot be generated.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool for the characterization of organofluorine compounds such as this compound. The ¹⁹F nucleus has a natural abundance of 100% and a high magnetogyric ratio, resulting in high sensitivity and making it an excellent nucleus for NMR studies. In the context of this compound, ¹⁹F NMR is instrumental in confirming the positions of the fluorine atoms on the benzene ring.
The chemical environment of each fluorine atom is unique due to the presence of the bromo and cyano substituents. This results in distinct chemical shifts for the fluorine at position 3 and the fluorine at position 5. Furthermore, coupling between the fluorine nuclei (F-F coupling) and coupling to adjacent protons (H-F coupling) provides valuable structural information.
| Parameter | Value |
| Chemical Shift (F at C3) | Data not available |
| Chemical Shift (F at C5) | Data not available |
| Coupling Constants | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the electronic structure of the molecule. For aromatic compounds like this compound, the primary electronic transitions observed are typically π → π* transitions associated with the benzene ring.
The substitution pattern on the benzene ring, with a bromine atom, two fluorine atoms, and a nitrile group, influences the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). The electron-withdrawing nature of the fluorine and nitrile groups, along with the presence of the bromine atom, can cause shifts in the absorption bands compared to unsubstituted benzene.
A thorough search of scientific databases and literature did not yield specific experimental UV-Vis spectroscopic data for this compound. Consequently, information regarding its λmax values and the specifics of its electronic transitions is not available.
| Parameter | Value |
| λmax | Data not available |
| Molar Absorptivity (ε) | Data not available |
| Electronic Transitions | Data not available |
X-ray Diffraction Studies for Solid-State Structure
For a comprehensive understanding of the solid-state structure of this compound, single-crystal X-ray diffraction would be the ideal analytical method. This technique would allow for the unambiguous determination of the molecular structure and the packing of molecules in the crystal. However, publicly available crystallographic data from single-crystal X-ray diffraction studies of this compound has not been found in the course of this research.
Without experimental X-ray diffraction data, a definitive analysis of the bond lengths, bond angles, and conformational features of this compound cannot be provided. Such data would reveal the precise geometry of the benzene ring and the attached substituents, including any distortions from ideal geometries caused by steric hindrance or electronic effects between the bulky bromine atom and the adjacent fluorine and cyano groups.
| Structural Parameter | Value |
| C-Br Bond Length | Data not available |
| C-F Bond Lengths | Data not available |
| C-C Bond Lengths (Aromatic) | Data not available |
| C-C≡N Bond Lengths | Data not available |
| Bond Angles | Data not available |
| Dihedral Angles | Data not available |
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, potential intermolecular interactions could include dipole-dipole interactions due to the polar C-F, C-Br, and C≡N bonds, as well as possible halogen bonding and π-stacking interactions between the aromatic rings. The nitrile group could also participate in weak hydrogen bonding. A detailed investigation of these interactions and the resulting crystal packing motifs is contingent on the availability of single-crystal X-ray diffraction data, which is currently not present in the surveyed literature.
Computational Chemistry and Theoretical Investigations of 2 Bromo 3,5 Difluorobenzonitrile
Quantum Chemical Calculation Methodologies
The foundation of modern computational analysis lies in quantum mechanics, with various methods developed to approximate solutions to the Schrödinger equation for complex molecules.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. A popular and widely used functional within the DFT framework is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory with density functional corrections.
For a study on 2-bromo-3,5-difluorobenzonitrile, the B3LYP functional would typically be paired with a basis set, which is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is crucial for accuracy. Common choices include Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ). mdpi.com The larger basis sets provide more flexibility in describing the spatial distribution of electrons, which is particularly important for molecules containing diffuse electrons or polar bonds, such as those involving fluorine and bromine.
Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. The goal is to locate the global minimum—the most stable conformation of the molecule. For a relatively rigid structure like this compound, this process is straightforward. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, revealing how the substituents distort the benzene (B151609) ring from a perfect hexagon.
Electronic Structure and Reactivity Descriptors from Computational Analysis
Once the geometry is optimized, a variety of analyses can be performed to understand the molecule's electronic characteristics and predict its reactivity.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. mdpi.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov For this compound, the analysis would likely show the HOMO distributed across the benzene ring and the bromine atom, while the electron-withdrawing nitrile and fluoro groups would significantly contribute to lowering the energy of the LUMO, which is likely a π* orbital of the aromatic system. This intramolecular charge transfer character is key to its reactivity. globalresearchonline.net
Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for this compound
| Parameter | Description | Expected Finding |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | The value would indicate the molecule's capacity as an electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | The value would indicate the molecule's capacity as an electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. A small gap indicates higher reactivity. | A relatively small gap is expected due to the combination of electron-withdrawing groups, suggesting significant chemical reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It projects the electrostatic potential onto the electron density surface, using color to indicate charge distribution. nih.gov
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the highly electronegative nitrogen atom of the nitrile group and the fluorine atoms.
Blue regions indicate positive electrostatic potential, are electron-deficient, and are susceptible to nucleophilic attack. These would be expected around the hydrogen atoms on the ring.
Green regions represent neutral or near-zero potential.
The MEP map provides a clear, intuitive picture of where a molecule is most likely to interact with other reagents. globalresearchonline.net For this compound, the map would highlight the electrophilic nature of the ring carbons attached to the halogens and the nucleophilic character of the nitrile nitrogen.
To quantify the charge distribution suggested by the MEP map, methods like Mulliken population analysis are used. This analysis partitions the total electron density among the atoms in the molecule, assigning a partial charge to each atom. orientjchem.org While Mulliken charges are known to be basis-set dependent, they provide a useful qualitative picture of the electronic landscape within the molecule.
The analysis for this compound would quantify the electron-withdrawing effects of the substituents. It is expected that the fluorine atoms and the nitrogen of the nitrile group would carry significant negative partial charges. The carbon atoms attached to them, as well as the carbon of the nitrile group, would consequently bear positive partial charges. This charge distribution is fundamental to understanding the molecule's dipole moment and its interaction with other polar molecules.
Table 2: Expected Mulliken Atomic Charges for this compound
| Atom | Expected Partial Charge | Implication |
| Br | Slightly Negative/Neutral | Halogen with competing inductive and resonance effects. |
| F | Negative | Highly electronegative, strong electron-withdrawing site. |
| N (of CN) | Negative | Electronegative site, susceptible to electrophilic attack or coordination. |
| C (of CN) | Positive | Electrophilic site due to the pull from the nitrogen atom. |
| C (ring) | Variable | Ring carbons will show varying positive charges, especially those bonded to halogens. |
| H | Positive | Typical charge for hydrogen atoms bonded to an aromatic ring. |
Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that elucidates the electron density distribution in a molecule, providing a chemical-intuitive picture of bonding and interactions. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance.
Intermolecular Interactions: The nitrile group and the halogen substituents in this compound are capable of participating in various non-covalent interactions, such as hydrogen bonding and halogen bonding. NBO analysis can model these interactions in dimers or larger clusters, providing insights into the nature and strength of the forces that govern the compound's solid-state packing and interactions with other molecules. The bromine and fluorine atoms, with their respective positive σ-holes and negative belts, can act as halogen bond donors and acceptors. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.
Theoretical Spectroscopic Parameter Predictions and Experimental Validation
Computational methods are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments.
Calculated Vibrational Frequencies and Infrared/Raman Intensities
Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The calculated intensities of these vibrations also aid in the interpretation of the experimental spectra.
While a detailed vibrational analysis for this compound is not available, studies on related molecules such as 3,5-difluorobenzonitrile (B1349092) provide a framework for what to expect. The vibrational modes would include the characteristic C≡N stretching frequency, C-H stretching and bending modes, C-F stretching modes, C-Br stretching mode, and various ring breathing and deformation modes.
Table 1: Representative Calculated Vibrational Frequencies for a Related Compound (3,5-difluorobenzonitrile) (Note: This data is for a related compound and serves as an illustrative example.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C≡N Stretch | 2240 |
| C-H Stretch | 3080 |
| Ring Breathing | 1000 |
| C-F Stretch | 1300 |
Predicted Nuclear Magnetic Resonance Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. These predictions are valuable for assigning the signals in the experimental spectra and for understanding how the electronic environment of each nucleus is influenced by the substituents.
For this compound, one would expect the aromatic protons to appear in the downfield region of the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the chemical shifts influenced by the attached halogen or nitrile group. The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. While specific calculated values for this compound are not published, data for analogous compounds like 2-Bromo-3,5-difluorobenzaldehyde show characteristic shifts for the fluorine atoms.
Table 2: Predicted NMR Chemical Shifts for an Analogous Compound (2-Bromo-3,5-difluorobenzaldehyde) (Note: This data is for an analogous compound and serves as an illustrative example.)
| Nucleus | Predicted Chemical Shift (ppm) |
| Aldehyde ¹H | ~10.3 |
| Carbonyl ¹³C | ~188-190 |
| Aromatic ¹³C | 110-160 |
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). nih.gov Computational chemistry can be used to predict the NLO properties of this compound, such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). These properties are related to the molecule's response to an applied electric field.
The presence of electron-withdrawing groups (fluorine, bromine, and nitrile) and the potential for intramolecular charge transfer can influence the NLO properties. Theoretical studies on other substituted benzonitriles have shown that the nature and position of substituents significantly affect the hyperpolarizability. DFT calculations are a common tool for evaluating these properties and guiding the design of new NLO materials.
Computational Reaction Pathway and Transition State Analysis
Computational methods can be employed to investigate the reaction mechanisms involving this compound. This includes identifying the transition states, intermediates, and products of a given reaction and calculating the associated activation energies. For instance, in substitution reactions, theoretical calculations can predict the most likely site of attack and the energy profile of the reaction pathway.
DFT calculations have been mentioned in the context of predicting transition-state energies for coupling reactions involving this compound. This type of analysis is crucial for understanding the reactivity of the compound and for optimizing reaction conditions.
Thermochemical and Thermodynamic Property Calculations
Theoretical calculations can provide valuable data on the thermochemical and thermodynamic properties of this compound. These properties include the enthalpy of formation, entropy, and heat capacity. Such data is essential for understanding the compound's stability and for predicting the thermodynamics of reactions in which it participates.
Table 3: Selected Thermodynamic Properties of Benzonitrile (B105546) (Parent Compound) (Note: This data is for the parent compound and provides a baseline for comparison.)
| Property | Value | Units |
| Standard Molar Enthalpy of Formation (liquid) | 65.4 ± 1.0 | kJ/mol |
| Standard Molar Entropy (liquid) | 222.7 | J/mol·K |
Derivatives of 2 Bromo 3,5 Difluorobenzonitrile and Their Synthetic Utility
Design and Synthesis of Highly Functionalized Benzonitrile (B105546) Derivatives
The synthesis of highly functionalized benzonitrile derivatives from 2-bromo-3,5-difluorobenzonitrile takes advantage of the distinct reactivity of its substituents. The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, while the fluorine atoms can be displaced through nucleophilic aromatic substitution. The nitrile group can also undergo a range of chemical transformations.
One of the primary methods for synthesizing this compound itself involves the selective bromination of 3,5-difluorobenzonitrile (B1349092). This reaction is often carried out using a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in an acidic medium with a suitable solvent such as dichloromethane.
Once obtained, this compound serves as a key precursor for a variety of derivatives. For instance, the bromine atom can be substituted with other functional groups, and the nitrile group can participate in coupling reactions to form more complex molecules. smolecule.com These reactions allow for the precise introduction of desired functionalities, leading to the creation of novel and highly functionalized benzonitrile compounds.
Role as a Key Building Block in the Construction of Complex Organic Molecules
The inherent reactivity and specific arrangement of functional groups in this compound make it an invaluable building block for the synthesis of complex organic molecules. smolecule.com Its utility stems from the ability to selectively functionalize the molecule at different positions, enabling the construction of intricate molecular architectures.
Chemists utilize this compound as a starting material or a key intermediate in multi-step synthetic pathways. The bromine and fluorine atoms enhance the compound's reactivity and its ability to bind to various molecular targets. The nitrile group can also participate in hydrogen bonding and other interactions, further contributing to its versatility in constructing complex structures.
Applications in Pharmaceutical Research as Synthetic Intermediates for Active Pharmaceutical Ingredients (APIs)
In the pharmaceutical industry, this compound and its derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of fluorine atoms is particularly significant as it can enhance the metabolic stability and biological activity of drug candidates.
This compound serves as a precursor for a range of bioactive molecules, including those with potential therapeutic applications such as anti-cancer and anti-inflammatory agents. ossila.com It is also used in the development of enzyme inhibitors. The ability to modify the structure of this compound allows medicinal chemists to fine-tune the pharmacological properties of new drug entities.
Utility in Materials Science for the Development of Novel Materials
The unique electronic and steric properties of this compound and its derivatives make them valuable in the field of materials science for the creation of novel materials with specific functionalities.
Recent research has highlighted the use of benzonitrile derivatives in the development of materials exhibiting persistent room-temperature phosphorescence (pRTP). This phenomenon, where a material continues to emit light after the excitation source is removed, is highly desirable for applications in safety signage, bio-imaging, and anti-counterfeiting. While direct studies on this compound for pRTP are not extensively documented, related halobenzonitrile-carbazole compounds have been shown to exhibit pRTP. nih.gov The design principles from these studies could potentially be applied to derivatives of this compound.
Fluorinated benzonitrile derivatives are utilized as building blocks in the synthesis of materials for organic light-emitting diodes (OLEDs). For example, 2-bromo-5-fluorobenzonitrile (B41413) is a precursor for thermally activated delayed fluorescence (TADF) dyes used in OLEDs. ossila.com These dyes can achieve high efficiency in converting electricity to light. ossila.com The specific substitution pattern of this compound offers potential for creating new OLED materials with tailored electronic properties.
Applications in Agrochemical Synthesis and Related Industrial Fields
Beyond pharmaceuticals and materials science, this compound and its derivatives find application in the agrochemical sector. The incorporation of fluorine atoms into agrochemical compounds can lead to enhanced efficacy and stability. This compound serves as an intermediate in the production of various agrochemicals, contributing to the development of new and improved crop protection products. It is also used in the synthesis of dyes and other specialty chemicals.
Future Research Directions and Perspectives
Development of Highly Selective and Efficient Catalytic Systems for Functionalization
The regioselective functionalization of 2-Bromo-3,5-difluorobenzonitrile is paramount for its effective use in complex molecule synthesis. Future research will likely focus on the development of sophisticated catalytic systems capable of discriminating between the C-Br bond and the various C-H and C-F bonds.
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a significant area for advancement. While protocols for aryl bromides are well-established, tailoring these systems for the specific electronic environment of this compound is crucial. Research into novel phosphine ligands that can enhance the efficiency of catalysts, particularly for challenging couplings, will be essential. For instance, the development of catalysts that remain active at low loadings would improve the economic and environmental viability of synthetic routes.
Nickel-catalyzed reactions present another promising frontier. Nickel catalysts are known to activate typically robust C-F bonds, opening up possibilities for defluorinative functionalization. ccspublishing.org.cnresearchgate.net Future work could explore chelation-assisted, nickel-catalyzed cross-coupling reactions to selectively activate C-F bonds ortho to a directing group, a strategy that has been successful with other polyfluoroarenes. ccspublishing.org.cn Furthermore, photoredox catalysis, often in conjunction with nickel, offers a mild and efficient method for generating radicals and forging new bonds under visible light irradiation, a pathway that remains largely unexplored for this specific substrate. nih.gov
| Catalytic System | Potential Reaction Type | Key Research Focus |
| Palladium-Phosphine Complexes | Suzuki, Stille, Heck, Sonogashira | Development of ligands for high efficiency and selectivity; low catalyst loading. mdpi.com |
| Nickel-NHC Complexes | Negishi, Reductive Cross-Coupling | Selective C-F bond activation; coupling with alkyl electrophiles. ccspublishing.org.cnresearchgate.net |
| Dual Photoredox/Nickel Catalysis | Radical-based C-Br Functionalization | Mild reaction conditions; access to novel bond disconnections. nih.gov |
Exploration of Untapped Reactivity Profiles and Novel Reaction Discoveries
Beyond conventional cross-coupling, the unique substitution pattern of this compound invites the exploration of less conventional reactivity. A significant area of future research will be the investigation of C-CN bond activation. Studies on the closely related 3,5-difluorobenzonitrile (B1349092) have demonstrated that zerovalent nickel complexes can mediate the cleavage of the strong C-CN bond. This opens up a novel disconnection approach, allowing the nitrile group to be replaced with other functionalities.
Another area of interest is the selective C-H bond functionalization. While the C-Br bond is the most likely site for initial reactivity with many transition metals, the development of catalytic systems capable of selectively activating the C-H bonds ortho to the fluorine atoms would provide a powerful tool for late-stage diversification of derivatives.
Furthermore, the potential for this compound to participate in cycloaddition reactions remains to be thoroughly investigated. The electron-deficient nature of the aromatic ring could make it a suitable partner in various pericyclic reactions, leading to the synthesis of complex polycyclic structures. Research into [3+2] cycloadditions with nitrile N-oxides, for example, could yield highly substituted isoxazoline-containing compounds. mdpi.com
Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic protocols. The application of advanced in-situ spectroscopic techniques to reactions involving this compound will be a critical area of future research.
Operando spectroscopy, which combines spectroscopic characterization with simultaneous measurement of catalytic activity, offers a powerful approach to establishing structure-reactivity relationships. wikipedia.orgspectroscopyonline.com Techniques such as Raman, UV-vis, and IR spectroscopy can be employed to monitor the catalyst's state and the formation of intermediates under true working conditions. uu.nlresearchgate.net For instance, an operando Raman setup could track the vibrational modes of the catalyst and substrate during a high-temperature cross-coupling reaction, providing insights into catalyst activation and deactivation pathways. spectroscopyonline.com
Real-time kinetic analysis, particularly for palladium-catalyzed reactions, can elucidate the influence of reaction parameters on rate and selectivity. nih.govacs.org Automated workflows can facilitate high-throughput experimentation to map out the kinetic landscape of reactions involving this compound, leading to more robust and efficient processes.
| Spectroscopic Technique | Information Gained | Potential Application |
| Operando Raman Spectroscopy | Catalyst structure, surface species | Monitoring heterogeneous catalysis in real-time. spectroscopyonline.com |
| Operando UV-vis Spectroscopy | Electronic state of catalyst, kinetics | Studying homogeneous catalytic cycles. uu.nl |
| In-situ IR Spectroscopy | Adsorbed species, intermediates | Elucidating reaction mechanisms on catalyst surfaces. researchgate.net |
| Real-Time Kinetic Analysis | Reaction rates, order of reaction | Optimization of palladium-catalyzed cross-coupling reactions. nih.govacs.org |
Deeper Computational Insights into Complex Multistep Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides an invaluable tool for understanding and predicting the reactivity of complex molecules like this compound. Future research will undoubtedly leverage computational modeling to gain deeper insights into multistep reaction mechanisms.
DFT calculations can be used to model the transition states of key elementary steps in catalytic cycles, such as oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com This allows for the rationalization of observed selectivity and the in-silico design of more efficient catalysts. For instance, by calculating the energy barriers for the activation of different bonds (C-Br vs. C-F vs. C-H), the most likely reaction pathway can be predicted.
Furthermore, computational studies can be used to predict the reactivity of this compound in novel transformations. The electrophilicity and nucleophilicity of different sites on the molecule can be quantified, providing a theoretical basis for exploring its potential in reactions such as electrophilic aromatic substitution or as a partner in frustrated Lewis pair chemistry. rsc.orgnih.gov
Rational Design and Synthesis of Highly Functionalized Derivatives for Emerging Academic Applications
The unique properties of this compound make it an attractive scaffold for the development of novel functional materials and biologically active compounds. A key future direction will be the rational design and synthesis of highly functionalized derivatives for a range of academic applications.
In the field of materials science, the introduction of fluorine atoms is known to influence the mesomorphic properties of liquid crystals. biointerfaceresearch.com The specific substitution pattern of this compound could be exploited to create new liquid crystalline materials with tailored properties for display technologies. epo.org
The development of new agrochemicals is another area where derivatives of this compound could have a significant impact. The presence of a fluorinated benzonitrile (B105546) moiety is a common feature in many modern pesticides and herbicides. chemimpex.com Systematic functionalization of the this compound core could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
Finally, the potential for this compound to act as a precursor in frustrated Lewis pair (FLP) chemistry is an intriguing avenue for exploration. The strong electron-withdrawing nature of the fluorine and nitrile groups could enhance the Lewis acidity of a boron center attached to the ring, a key component of many FLPs used in small molecule activation. nih.gov
| Application Area | Rationale for Use | Potential Derivative |
| Liquid Crystals | Fluorine substitution influences mesomorphic properties. | Biphenyls derived from Suzuki coupling. biointerfaceresearch.comepo.org |
| Agrochemicals | Fluorinated benzonitriles are common in pesticides. | Heterocyclic derivatives via nucleophilic substitution. chemimpex.com |
| Frustrated Lewis Pairs | Electron-withdrawing groups enhance Lewis acidity. | Boron-containing derivatives for H2 activation. nih.gov |
| Materials Science | Building block for extended π-conjugated systems. | Precursors for redox-active chromophores. |
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-3,5-difluorobenzonitrile?
- Methodological Answer : Synthesis typically involves halogenation and functional group interconversion. A feasible route starts with 3,5-difluorobenzonitrile , which undergoes regioselective bromination using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., catalytic FeCl₃ in CHCl₃ at 0–25°C). Alternatively, nitrile groups can be introduced via Rosenmund-von Braun reaction on brominated precursors. Critical parameters include temperature control to avoid polybromination and solvent selection (e.g., DMF for polar intermediates). For example, highlights multi-step halogenation and nitration pathways for analogous compounds .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR (to confirm fluorine positions), ¹H NMR (to identify aromatic protons and coupling constants), and ¹³C NMR (to verify nitrile and aromatic carbons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography : For absolute configuration determination, use SHELXL () to refine crystal structures .
- IR Spectroscopy : Confirm nitrile stretch (~2230 cm⁻¹) and absence of hydroxyl impurities.
Q. How can purity and stability of this compound be assessed during storage?
- Methodological Answer :
- HPLC/GC-MS : Monitor degradation products (e.g., dehalogenation or hydrolysis).
- Thermogravimetric Analysis (TGA) : Assess thermal stability.
- Storage Conditions : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. and note similar bromo-fluoro compounds requiring low-temperature storage .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence Suzuki-Miyaura coupling reactivity in this compound?
- Methodological Answer : Fluorine’s electron-withdrawing nature activates the bromine for Pd-catalyzed cross-coupling. Key considerations:
- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
- Solvent/Base Pairing : DME with K₂CO₃ enhances transmetalation.
- Computational Modeling : DFT calculations (Gaussian) predict transition-state energies, aligning with ’s discussion on coupling reactions .
Q. What strategies address regioselectivity challenges in brominating 3,5-difluorobenzonitrile derivatives?
- Methodological Answer :
- Directing Groups : Utilize nitrile’s meta-directing effect to favor bromination at the 2-position.
- Lewis Acid Catalysts : FeBr₃ or AlCl₃ enhances electrophilic substitution.
- Competitive Experiments : Compare yields under varying Br₂/NBS ratios ( notes similar halogenation conditions) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- DFT Calculations : Model charge distribution (Mulliken charges) and LUMO maps to identify reactive sites.
- Software Tools : ORCA or Gaussian for transition-state optimization.
- Kinetic Isotope Effects (KIE) : Validate computational predictions experimentally. highlights fluorinated reagents’ reactivity in computational workflows .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
